N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide
Description
N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with two 2-methoxyphenyl groups. The compound features a sulfanyl (-S-) linker bridging the carbamoyl and propanamide moieties, which may enhance conformational flexibility and influence binding interactions in biological systems.
Properties
IUPAC Name |
3-[3-(2-methoxyanilino)-3-oxopropyl]sulfanyl-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-17-9-5-3-7-15(17)21-19(23)11-13-27-14-12-20(24)22-16-8-4-6-10-18(16)26-2/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUSSMBMQWENTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and sulfanyl linkages. One common synthetic route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage, followed by further functionalization to introduce the sulfanyl and propanamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinones, while reduction of the carbamoyl group can produce primary amines.
Scientific Research Applications
The compound N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound's structure features a 2-methoxyphenyl group, a propanamide backbone, and a sulfanyl functional group, which contribute to its chemical reactivity and biological interactions. Understanding these properties is essential for exploring its applications in medicinal chemistry and pharmacology.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit significant pharmacological activities, including:
- Anticancer Activity : Studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines. The presence of the methoxy group is believed to enhance bioavailability and therapeutic efficacy.
- Antimicrobial Properties : The sulfanyl group may contribute to the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents.
Biochemical Research
The compound has potential applications in biochemical assays, particularly in:
- Enzyme Inhibition Studies : Its structural features allow it to interact with specific enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms.
- Receptor Binding Studies : The affinity of the compound for various receptors can be evaluated to understand its potential as a therapeutic agent.
Drug Development
The unique properties of this compound make it a candidate for further development into pharmaceuticals. Key considerations include:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity can lead to the design of more potent derivatives.
- Formulation Development : Research into suitable formulations for enhancing solubility and stability is crucial for translating laboratory findings into clinical applications.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Methoxy Substitution | Increased bioavailability | |
| Sulfanyl Group | Enhanced membrane disruption | |
| Propanamide Backbone | Improved receptor binding |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the efficacy of a closely related compound in inhibiting the proliferation of breast cancer cells. The results indicated that the compound induced apoptosis and decreased cell viability significantly compared to controls.
Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial properties of compounds similar to this compound against various bacterial strains. The data showed promising results, with notable reductions in bacterial counts, suggesting potential as a new class of antibiotics.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the carbamoyl and sulfanyl groups can form hydrogen bonds and other interactions that modulate the activity of the target proteins .
Comparison with Similar Compounds
Amide Derivatives from Resin 23 ()
Compounds such as 2-[(Cyclohexanecarbonyl)amino]-N-{[4-(2-methoxyphenyl)-piperazin-1-yl]propyl}-3-(4-fluorophenyl)propanamide (3h) and 2-[(Benzoyl)amino]-N-{[4-(2-methoxyphenyl)-piperazin-1-yl]propyl}-3-(4-fluorophenyl)propanamide (3l) share the propanamide core but differ in substituents:
- 3h : Incorporates a cyclohexanecarbonyl group and 4-fluorophenyl, yielding a 62% synthetic yield.
- 3l : Uses a benzoyl group and 4-fluorophenyl, achieving a higher yield of 76% .
| Compound ID | Substituent (R1) | Aryl Group (R2) | Yield (%) | Purity Confirmation |
|---|---|---|---|---|
| 3h | Cyclohexanecarbonyl | 4-fluorophenyl | 62 | HRMS, NMR |
| 3l | Benzoyl | 4-fluorophenyl | 76 | HRMS, NMR |
Naproxen-Tryptamine Hybrids ()
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide combines naproxen’s naphthalene moiety with tryptamine’s indole group. Unlike the target compound, this hybrid lacks a sulfanyl linker but introduces a chiral center (S-enantiomer: CAS 1212098-73-1), which is critical for NSAID activity and serotonin receptor modulation .
Sulfanyl/Sulfonyl-Containing Analogues
Triazole and Tetrazole Derivatives ()
- 3-[5-[(3-Chlorophenyl)methylsulfanyl]-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide () replaces the propanamide’s carbamoyl group with a triazole ring, enhancing metabolic stability.
- N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5, ) substitutes the sulfanyl linker with a tetrazole ring, a bioisostere for carboxylic acids, improving bioavailability .
Chlorophenyl-Sulfonyl Derivatives ()
- N-[2-(4-Chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide () and 3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide (CAS 732253-21-3, ) demonstrate how sulfonyl/sulfanyl groups paired with halogenated aryl rings influence lipophilicity and target selectivity, particularly in kinase or protease inhibition .
Heterocyclic and Quinazolinone Derivatives ()
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide () introduces a quinazolinone core and furan-carbamoyl group, likely targeting tyrosine kinases or topoisomerases. The dimethoxyphenyl group enhances solubility, contrasting with the target compound’s simpler methoxyphenyl substituents .
Biological Activity
N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a methoxyphenyl group, a sulfanyl linkage, and a propanamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy groups enhance lipophilicity, facilitating cell membrane penetration and subsequent intracellular effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Binding : Preliminary studies indicate that it may bind to specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Biological Activity Overview
The compound has been evaluated for several biological activities:
Case Studies
- Anticancer Efficacy : A study assessed the cytotoxicity of this compound against human breast cancer cell lines (MCF-7). The compound showed an IC50 value of approximately 15 µM, indicating significant growth inhibition compared to control treatments .
- Anti-inflammatory Mechanism : In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its role as an anti-inflammatory agent .
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated zones of inhibition ranging from 10 to 15 mm, highlighting its potential as an antimicrobial agent .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of related compounds. Modifications to the methoxy groups and the sulfanyl linkage have been shown to significantly affect biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced anticancer properties due to increased receptor affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
